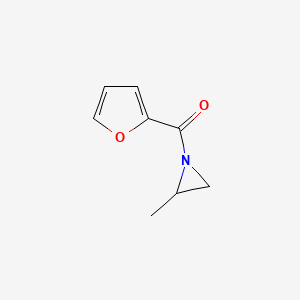
(Furan-2-yl)(2-methylaziridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-yl)(2-methylaziridin-1-yl)methanone is a compound that features a furan ring and an aziridine ring connected via a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2-methylaziridin-1-yl)methanone typically involves the reaction of furan derivatives with aziridine derivatives under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials . For instance, a catalyst-free, one-pot synthesis approach can be employed, involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-2-yl)(2-methylaziridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the furan and aziridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the aziridine ring can produce amine derivatives .
Applications De Recherche Scientifique
(Furan-2-yl)(2-methylaziridin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer treatment.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (Furan-2-yl)(2-methylaziridin-1-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a potential candidate for the development of anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar in structure but with a phenyl group instead of an aziridine ring.
Furan-2-yl-piperazin-1-yl-methanone: Contains a piperazine ring instead of an aziridine ring.
Uniqueness
(Furan-2-yl)(2-methylaziridin-1-yl)methanone is unique due to the presence of both a furan ring and an aziridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a subject of interest for further research and development.
Propriétés
Numéro CAS |
919198-14-4 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
furan-2-yl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C8H9NO2/c1-6-5-9(6)8(10)7-3-2-4-11-7/h2-4,6H,5H2,1H3 |
Clé InChI |
RELWUNLCEYYAMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


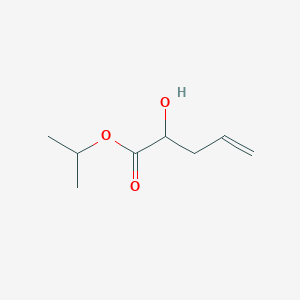
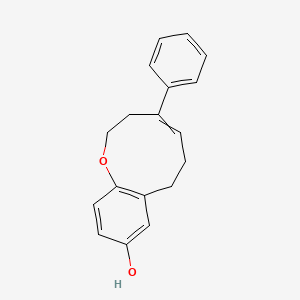
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
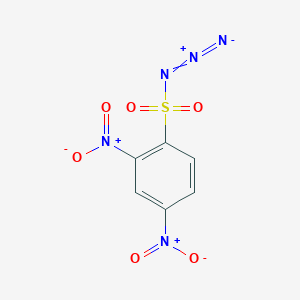
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
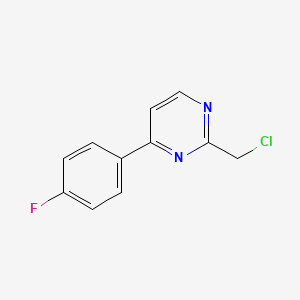
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
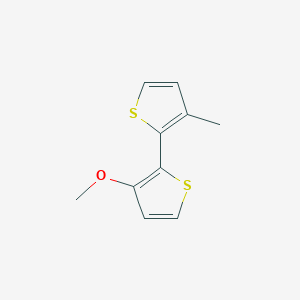
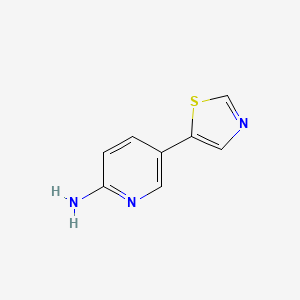
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
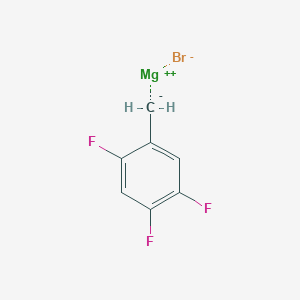

![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)
